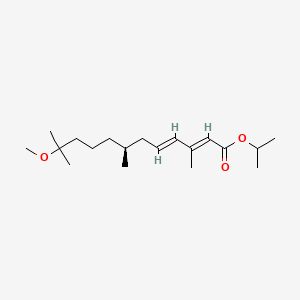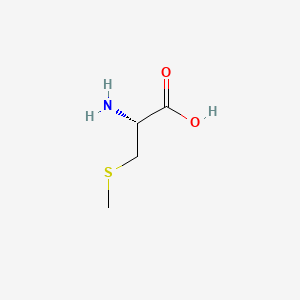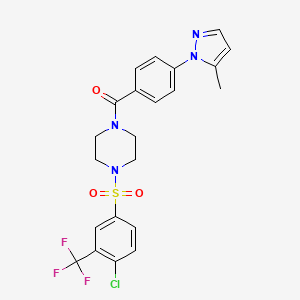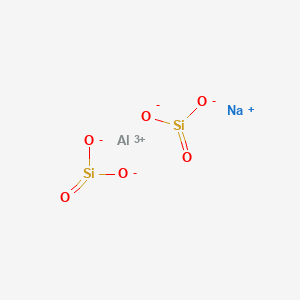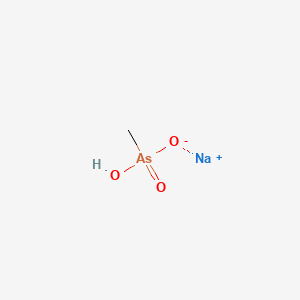
Sparteína
Descripción general
Descripción
La esparteína es un alcaloide natural que se encuentra predominantemente en plantas del género Lupinus, como Lupinus mutabilis y Cytisus scoparius. Es un compuesto tetracíclico con un sistema de anillo bis-quinolizidínico. La ethis compound se ha estudiado por sus diversas propiedades farmacológicas, incluyendo su papel como bloqueador de los canales de sodio y su posible uso como agente antiarrítmico .
Aplicaciones Científicas De Investigación
La esparteína tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La esparteína ejerce sus efectos principalmente a través de su acción como bloqueador de los canales de sodio. Al unirse a los canales de sodio, la ethis compound inhibe la entrada de iones de sodio, lo que puede estabilizar las membranas celulares y reducir la excitabilidad. Este mecanismo es particularmente relevante en su posible uso como agente antiarrítmico . Además, la ethis compound puede activar los receptores muscarínicos de acetilcolina, específicamente los subtipos M2 y M4, contribuyendo a sus efectos anticonvulsivos .
Análisis Bioquímico
Biochemical Properties
Sparteine interacts with various enzymes and proteins. The first intermediate in the biosynthesis of Sparteine is cadaverine, the decarboxylation product of lysine catalyzed by the enzyme lysine decarboxylase (LDC) . It also interacts with Cytochrome P450 2D6, an important enzyme based on the number of its drug substrates .
Cellular Effects
In the central nervous system, Sparteine reduces locomotor activity, has light analgesic effects, and does not induce changes in behavior or electroencephalographic (EEG) activity . It is thought to chelate the bivalent metals calcium and magnesium .
Molecular Mechanism
Sparteine exerts its effects at the molecular level primarily as a sodium channel blocker . It may decrease hyperexcitability through the activation of the M2 and M4 subtypes of mAChRs .
Temporal Effects in Laboratory Settings
The anticonvulsant effect of Sparteine includes the inhibition of seizures induced by maximal electro-stimulation, a delay in the onset of convulsive behavior, and the prolongation of survival time in mice treated with pentylenetetrazole (PTZ) .
Dosage Effects in Animal Models
Toxicological studies in experimental models with Sparteine have reported that the maximal non-lethal doses (LD0) of Sparteine in mice range from 25 to 30.7 mg/kg intraperitoneally .
Metabolic Pathways
Sparteine is involved in metabolic pathways catalyzed by the enzyme lysine decarboxylase (LDC) . It is also metabolized by Cytochrome P450 2D6 .
Transport and Distribution
It is known that Sparteine is a sodium channel blocker, suggesting it may interact with sodium channels in cells .
Subcellular Localization
Given its role as a sodium channel blocker, it is likely to be found in areas of the cell where these channels are present .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La esparteína se puede sintetizar mediante varios métodos. Un enfoque común implica la ciclización de la cadaverina, un producto de descarboxilación de la lisina, para formar el esqueleto quinolizidínico. Este proceso involucra múltiples pasos, incluyendo la formación de bases de Schiff intermedias y reacciones subsiguientes de tipo aldol .
Métodos de Producción Industrial
La producción industrial de ethis compound a menudo implica la extracción de fuentes naturales, como las hojas y tallos de las especies de Lupinus. El proceso de extracción generalmente incluye el uso de solventes como el metanol, seguido de pasos de purificación como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
La esparteína experimenta varias reacciones químicas, incluyendo:
Oxidación: La ethis compound se puede oxidar para formar N-óxido de ethis compound.
Reducción: Se puede reducir para formar dihidroethis compound.
Sustitución: La ethis compound puede participar en reacciones de sustitución, particularmente en presencia de reactivos organolíticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.
Sustitución: Los reactivos organolíticos, como el butil-litio, se emplean comúnmente.
Productos Principales
Oxidación: N-óxido de ethis compound.
Reducción: Dihidroethis compound.
Sustitución: Varios derivados de ethis compound sustituidos, dependiendo del reactivo organolítico específico utilizado.
Comparación Con Compuestos Similares
Compuestos Similares
Hidroxilupanina: Un derivado de la lupanina con un grupo hidroxilo, que sirve como precursor de varios ésteres.
Singularidad
La estructura tetracíclica única de la ethis compound y su capacidad de actuar como ligando quiral en la síntesis asimétrica la distinguen de otros compuestos similares. Su doble función como bloqueador de los canales de sodio y como auxiliar quiral la hace particularmente valiosa tanto en aplicaciones farmacológicas como sintéticas .
Propiedades
Número CAS |
90-39-1 |
|---|---|
Fórmula molecular |
C15H26N2 |
Peso molecular |
234.38 g/mol |
Nombre IUPAC |
(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane |
InChI |
InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15?/m0/s1 |
Clave InChI |
SLRCCWJSBJZJBV-LOKSQKBWSA-N |
SMILES |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
SMILES isomérico |
C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3CCCC4 |
SMILES canónico |
C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Apariencia |
Solid powder |
Punto de ebullición |
325 °C |
melting_point |
30.5 °C |
Key on ui other cas no. |
90-39-1 |
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
3040 mg/L (at 22 °C) |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
alpha Isosparteine alpha-Isosparteine Anhydrous, Sparteine Sulfate beta Isosparteine beta-Isosparteine D-sparteine Depasan Retard Genisteine Alkaloid L-Sparteine Pachycarpine Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine Sulfate Anhydrous Sparteine, (+)-Isomer Sparteine, (-)-Isomer Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer Sulfate Anhydrous, Sparteine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


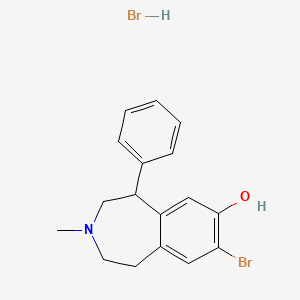
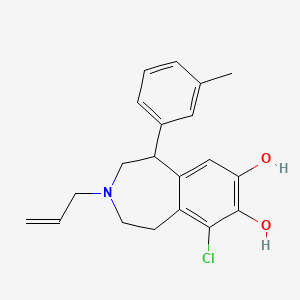
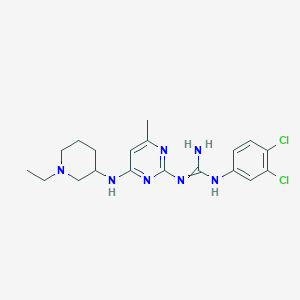
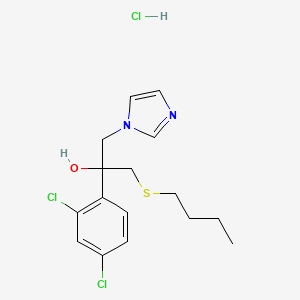
![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)
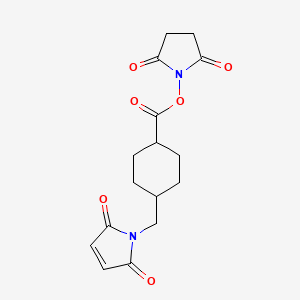
![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)
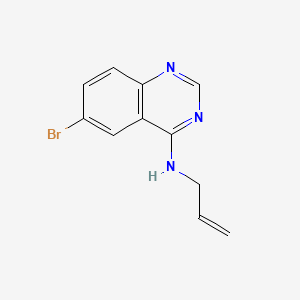
![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
